trans-N,N'-Diacetylcyclohexane-1,2-diamine
Overview
Description
trans-N,N’-Diacetylcyclohexane-1,2-diamine: is an organic compound with the molecular formula C10H18N2O2. It is a derivative of cyclohexane-1,2-diamine, where the amino groups are acetylated. This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N,N’-Diacetylcyclohexane-1,2-diamine typically involves the acetylation of trans-1,2-diaminocyclohexane. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods: Industrial production methods for trans-N,N’-Diacetylcyclohexane-1,2-diamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade acetic anhydride and pyridine, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-N,N’-Diacetylcyclohexane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of trans-1,2-diaminocyclohexane.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: trans-N,N’-Diacetylcyclohexane-1,2-diamine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties in various organic reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, trans-N,N’-Diacetylcyclohexane-1,2-diamine is used in the synthesis of polymers and as an intermediate in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of trans-N,N’-Diacetylcyclohexane-1,2-diamine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metal ions, and the pathways involved are typically related to coordination chemistry .
Comparison with Similar Compounds
- trans-N,N’-Dimethylcyclohexane-1,2-diamine
- trans-1,2-Diaminocyclohexane
- trans-1,2-Bis(methylamino)cyclohexane
Comparison: trans-N,N’-Diacetylcyclohexane-1,2-diamine is unique due to its acetyl groups, which provide distinct chemical properties compared to its methylated or non-acetylated counterparts. The acetyl groups influence the compound’s reactivity and its ability to form complexes with metal ions, making it particularly useful in specific catalytic applications .
Properties
IUPAC Name |
N-[(1R,2R)-2-acetamidocyclohexyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYLAHHTXWRMOL-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246489 | |
Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156257-14-6 | |
Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156257-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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